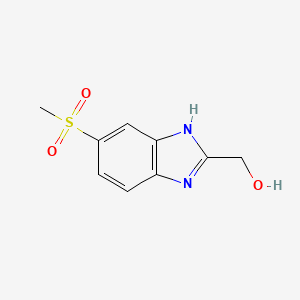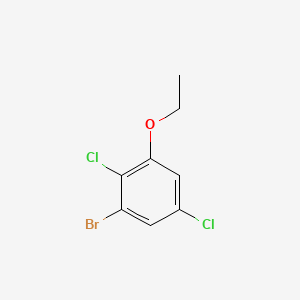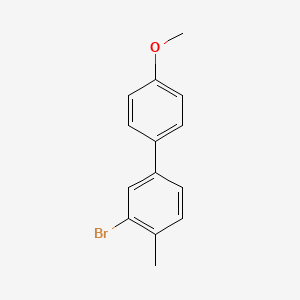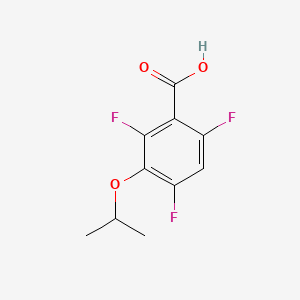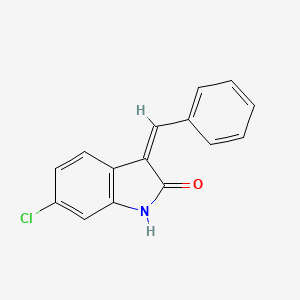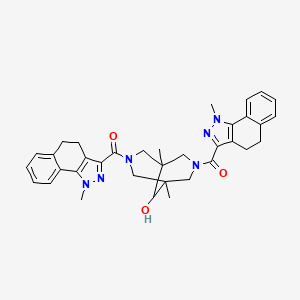
Trigothysoid L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trigothysoid L is a natural compound derived from the Trigonostemon genus, specifically from the plant Trigonostemon thyrsoideus. This compound belongs to the class of daphnane diterpenoids, which are known for their diverse biological activities. This compound has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis due to its immunosuppressive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trigothysoid L involves several steps, starting from the extraction of the raw material from Trigonostemon plants. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude compounds from the plant material.
Isolation: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other compounds.
Purification: Further purification steps may include recrystallization or additional chromatographic separation to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of raw materials. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for scalable production in the future .
Análisis De Reacciones Químicas
Types of Reactions: Trigothysoid L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, potentially leading to derivatives with improved properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Aplicaciones Científicas De Investigación
Trigothysoid L has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying daphnane diterpenoids and their synthetic pathways.
Biology: Investigated for its immunosuppressive effects, particularly in the modulation of T-cell activation and cytokine production.
Medicine: Potential therapeutic agent for autoimmune diseases like rheumatoid arthritis and psoriasis.
Mecanismo De Acción
Trigothysoid L exerts its effects primarily through the inhibition of T-cell activation and cytokine production. This leads to an immunosuppressive state, which is beneficial in the treatment of autoimmune diseases. The compound targets specific molecular pathways involved in immune response, although the exact molecular targets are still under investigation.
Comparación Con Compuestos Similares
Trigothysoid L is unique among daphnane diterpenoids due to its specific immunosuppressive properties. Similar compounds include:
Trigothysoid D: Another daphnane diterpenoid with different biological activities.
Trigoxyphin A: Known for its anti-HIV activity.
Trigochinin F: Exhibits anti-tumor properties.
Propiedades
Fórmula molecular |
C38H42O11 |
|---|---|
Peso molecular |
674.7 g/mol |
Nombre IUPAC |
[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-3,7-diacetyloxy-11-hydroxy-4,8,12-trimethyl-15-phenyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-19-yl] benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)36-29-21(4)35(42)26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(35)31(36)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3/t20-,21+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+,38+/m0/s1 |
Clave InChI |
WNPJCCBGGBXPSC-QEDJMQNKSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@H]4[C@]5([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)O[C@@](O4)(O5)C8=CC=CC=C8)C(=C)C)C)O |
SMILES canónico |
CC1CC2C3(C(C4C5(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)OC(O4)(O5)C8=CC=CC=C8)C(=C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


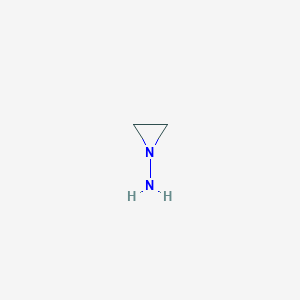
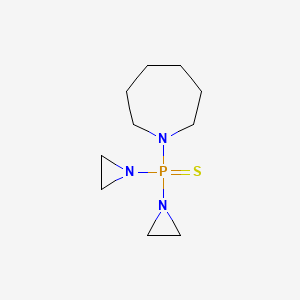
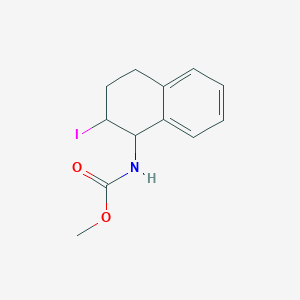
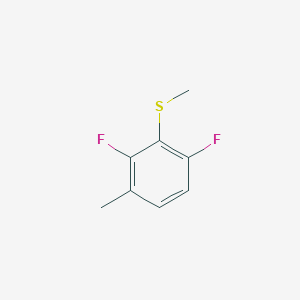
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

